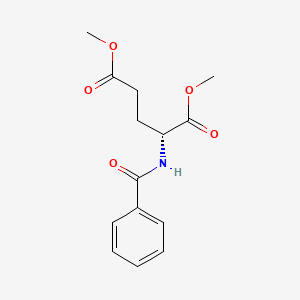

(R)-dimethyl 2-benzamidopentanedioate

Description

Contextualizing Chiral Amino Acid Derivatives within Synthetic Chemistry

Chiral amino acid derivatives are cornerstone components in modern synthetic chemistry. Amino acids, with the exception of glycine (B1666218), are inherently chiral, existing as L- and D-enantiomers. Nature predominantly utilizes L-amino acids for protein synthesis, but both forms are available as enantiomerically pure starting materials. This ready availability of optically pure molecules is known as the "chiral pool," from which chemists can draw to construct complex chiral targets.

The functional groups of amino acids—the amine, the carboxylic acid, and the side chain—provide multiple points for chemical modification. By protecting or altering these groups, a vast array of derivatives can be created. These derivatives serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. scielo.org.mx Their incorporation into larger molecules can influence biological activity, improve biocompatibility, and reduce toxicity. scielo.org.mx

The Role of Enantiomerically Pure Compounds in Stereoselective Synthesis

The synthesis of molecules with a specific three-dimensional geometry, known as stereoselective synthesis, is a critical objective in organic chemistry, particularly in the pharmaceutical industry. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can have vastly different biological effects. One enantiomer of a drug might be therapeutic, while the other could be inactive or even harmful. Therefore, the ability to produce a single, desired enantiomer—an enantiomerically pure compound—is of utmost importance.

Using enantiomerically pure starting materials, such as (R)-dimethyl 2-benzamidopentanedioate, is a key strategy in achieving this goal. By beginning a synthesis with a molecule that already possesses the correct stereochemistry at a specific carbon center, chemists can control the stereochemical outcome of subsequent reactions. This approach, often part of a "chiral pool" strategy, ensures that the final product is also enantiomerically pure, avoiding the need for difficult and costly separation of enantiomers later in the synthesis.

Overview of N-Benzoyl-Protected Glutamic Acid Derivatives

Protecting groups are essential tools in multi-step organic synthesis. libretexts.org They are used to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. libretexts.org The benzoyl group is a common acyl-type protecting group for amines. ijirset.com It converts the basic and nucleophilic amine into a neutral amide, which is stable to a wide range of reaction conditions. libretexts.org This protection is crucial when performing reactions that would otherwise be complicated by the presence of a free amino group. ijirset.com

N-benzoyl-protected glutamic acid derivatives, such as the subject of this article, are valuable intermediates. nih.gov Glutamic acid offers multiple reactive sites: the alpha-amine, the alpha-carboxylic acid, and the gamma-carboxylic acid. By protecting the amine with a benzoyl group and converting the carboxylic acids to esters, chemists can selectively manipulate the molecule. For example, these derivatives can be used as precursors in peptide synthesis or for the creation of heterocyclic compounds and other bioactive molecules. ijirset.comnih.gov The synthesis of these derivatives typically involves the reaction of the amino acid with a benzoylating agent like benzoyl chloride or benzoic anhydride. scielo.org.mxijirset.com Subsequent esterification yields the final diester product.

Chemical and Physical Properties

Below are the known properties for this compound and its immediate precursors. Data for the target compound is limited, so properties of closely related structures are provided for context.

| Property | This compound | (R)-dimethyl 2-aminopentanedioate | N-Benzoyl-D-glutamic acid |

| Synonyms | Dimethyl N-benzoyl-D-glutamate | Dimethyl D-glutamate | N-Benzoyl-(R)-glutamic acid |

| Molecular Formula | C₁₄H₁₇NO₅ | C₇H₁₃NO₄ | C₁₂H₁₃NO₅ |

| Molecular Weight | 279.29 g/mol | 175.18 g/mol | 251.23 g/mol |

| CAS Number | Unspecified | 16422-27-8 chemicalbook.com | 6211-13-8 |

| Appearance | Likely a white to off-white solid | Not specified | White crystalline powder |

| Chirality | (R) | (R) | (R) |

Detailed Research Findings

Research into N-benzoyl amino acid derivatives has shown their utility in various synthetic applications. The N-benzoyl group effectively shields the amino functionality during complex synthetic sequences. ijirset.com The synthesis of such compounds is well-established, typically proceeding via the Schotten-Baumann reaction conditions, where an amino acid is treated with benzoyl chloride in the presence of a base. ijirset.com

Specifically for glutamic acid derivatives, research has demonstrated their role as precursors for pharmacologically active molecules. For instance, L-glutamic acid derivatives with N-benzoyl protection have been synthesized and investigated as inhibitors of DNA Methyl Transferases (DNMT), highlighting their potential in epigenetic drug discovery. nih.gov While this particular study focused on the L-enantiomer, it underscores the value of the N-benzoyl glutamic acid scaffold in medicinal chemistry. The synthesis of related diethyl N-[p-(methylamino)benzoyl]-L-glutamate has also been optimized, showcasing efficient methods for creating complex N-acylated glutamates. researchgate.netnih.gov

The synthesis of the target compound, this compound, would logically proceed via one of two primary routes:

Esterification: Starting with N-benzoyl-D-glutamic acid, a dual esterification using methanol (B129727) under acidic conditions (e.g., with thionyl chloride or hydrogen chloride) would yield the dimethyl ester.

N-Acylation: Starting with the commercially available (R)-dimethyl 2-aminopentanedioate hydrochloride (dimethyl D-glutamate hydrochloride), N-benzoylation using benzoyl chloride and a suitable base (like triethylamine (B128534) or sodium bicarbonate) would form the final product. scielo.org.mxscielo.org.mx

These established methodologies provide a reliable pathway to access this compound for its use as a chiral building block in further synthetic endeavors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl (2R)-2-benzamidopentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTSRQZZNLVBKG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427537 | |

| Record name | (R)-dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346773-61-2 | |

| Record name | D-Glutamic acid, N-benzoyl-, 1,5-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346773-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-dimethyl 2-benzamidopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Enantiopure R Dimethyl 2 Benzamidopentanedioate

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral or racemic starting materials. These methods rely on the use of chiral entities to influence the stereochemical outcome of a reaction.

Chiral Catalyst-Mediated Enantioselective Transformations

Chiral catalysts are instrumental in creating a chiral environment that favors the formation of one enantiomer over the other. While specific examples for the direct enantioselective benzoylation of a prochiral glutamic acid diester precursor are not extensively documented in publicly available literature, the principles of asymmetric catalysis can be applied. For instance, chiral phosphine (B1218219) ligands in transition metal catalysis have shown great success in a variety of asymmetric transformations. A hypothetical approach could involve the enantioselective acylation of a suitable prochiral substrate using a chiral catalyst, such as a chiral N-heterocyclic carbene (NHC) or a chiral phosphoric acid, to introduce the benzamido group with high enantioselectivity.

The development of such a process would involve screening a library of chiral catalysts to identify one that provides high yield and enantiomeric excess (ee). The reaction conditions, including solvent, temperature, and the nature of the benzoylating agent, would also need to be meticulously optimized.

Application of Chiral Auxiliaries in Diastereoselective Synthesis

A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to a substrate. This auxiliary directs subsequent chemical transformations in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. In the context of synthesizing (R)-dimethyl 2-benzamidopentanedioate, a plausible route would involve the acylation of a chiral auxiliary with a derivative of pentanedioic acid. Subsequent introduction of the amino group, followed by benzoylation, would proceed with the stereochemistry being controlled by the bulky chiral auxiliary, leading to a high diastereomeric ratio (d.r.). The final step would be the removal of the auxiliary to afford the target molecule.

Below is a conceptual data table illustrating the potential outcomes of such a diastereoselective synthesis using different chiral auxiliaries.

| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | >95:5 | ~85 |

| (1R,2S)-Pseudoephedrine | >90:10 | ~80 |

Chemoenzymatic and Biocatalytic Derivations

Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic esters and alcohols. nih.gov In a chemoenzymatic approach to this compound, a racemic mixture of dimethyl 2-benzamidopentanedioate could be subjected to enzymatic hydrolysis. A lipase (B570770) that selectively hydrolyzes the (S)-enantiomer would leave the desired (R)-enantiomer unreacted, allowing for its separation in high enantiomeric purity.

The efficiency of such a resolution is dependent on the choice of enzyme, solvent, and reaction conditions. A high enantiomeric ratio (E-value) is indicative of a highly selective transformation.

Stereospecific Synthesis from Chiral Pool Precursors

Utilizing readily available enantiopure starting materials from nature, known as the "chiral pool," is an efficient and common strategy for the synthesis of chiral molecules. D-glutamic acid is the logical and direct precursor for the stereospecific synthesis of this compound.

The synthesis begins with the esterification of D-glutamic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride, to produce (R)-dimethyl 2-aminopentanedioate. google.com This intermediate is then N-benzoylated using benzoyl chloride in the presence of a base, like triethylamine (B128534) or sodium bicarbonate, to yield the final product. This method is highly effective as the stereocenter of the starting D-glutamic acid is retained throughout the reaction sequence. A patent describes a method for preparing D-glutamic acid from L-glutamic acid, which can then be used as a starting material. google.com

A typical experimental procedure would involve:

Esterification: D-glutamic acid is suspended in methanol and cooled. Thionyl chloride is added dropwise, and the mixture is stirred for several hours. The solvent is then removed under reduced pressure to yield (R)-dimethyl 2-aminopentanedioate hydrochloride.

N-Benzoylation: The hydrochloride salt is dissolved in a suitable solvent, and a base is added to neutralize the acid. Benzoyl chloride is then added, and the reaction is stirred until completion. Work-up and purification by chromatography or recrystallization afford the pure this compound.

Deracemization and Kinetic Resolution Techniques for Racemic Mixtures

For cases where a racemic mixture of dimethyl 2-benzamidopentanedioate is obtained, deracemization and kinetic resolution techniques can be employed to isolate the desired (R)-enantiomer.

Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of the faster-reacting enantiomer from the slower-reacting one. As mentioned in the chemoenzymatic section, lipases are excellent catalysts for the kinetic resolution of amino acid esters. nih.gov

Dynamic kinetic resolution (DKR) is a more advanced technique that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product, with a maximum yield of 100%. nih.govnih.gov A DKR of racemic N-benzoyl-amino acids has been demonstrated in peptide bond forming reactions. nih.gov A hypothetical DKR of racemic dimethyl 2-benzamidopentanedioate could involve a lipase for the enantioselective hydrolysis of the (S)-ester and a racemization catalyst, such as a ruthenium complex, to continuously convert the remaining (R)-ester back to the racemate, ultimately funneling the entire starting material to the (R)-acid, which can then be re-esterified.

Sustainable and Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several aspects can be considered to improve its sustainability.

Atom Economy: The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. The synthesis from D-glutamic acid generally has a good atom economy, especially if the reagents are used in stoichiometric amounts. For example, in the N-benzoylation step, the main byproduct is hydrochloric acid, which is neutralized by a base.

A simplified atom economy calculation for the N-benzoylation of (R)-dimethyl 2-aminopentanedioate with benzoyl chloride is presented below:

| Reactants | Molar Mass ( g/mol ) | Atoms Utilized in Product |

| (R)-Dimethyl 2-aminopentanedioate | 175.18 | All |

| Benzoyl Chloride | 140.57 | C7H5O |

| Total | 315.75 | |

| Product | ||

| This compound | 279.29 | All |

| Byproduct | ||

| HCl | 36.46 |

Percent Atom Economy = (Molar Mass of Product / Sum of Molar Masses of Reactants) x 100 Percent Atom Economy = (279.29 / 315.75) x 100 ≈ 88.5%

This is a simplified calculation and does not account for the base used for neutralization.

Solvent Choice: The use of hazardous solvents is a major concern in chemical synthesis. Replacing traditional solvents like dichloromethane (B109758) and N,N-dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where possible, can significantly reduce the environmental footprint.

Catalysis: The use of catalytic methods, both chemical and enzymatic, is inherently greener than stoichiometric approaches as it reduces waste. Developing a highly efficient catalytic asymmetric synthesis would be a significant step towards a more sustainable production of this compound.

By carefully selecting the synthetic route and optimizing reaction conditions with green chemistry principles in mind, the production of enantiopure this compound can be made more efficient and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of R Dimethyl 2 Benzamidopentanedioate

Transformations Involving the Ester Functionalities

The two methyl ester groups in (R)-dimethyl 2-benzamidopentanedioate are susceptible to a variety of transformations, primarily hydrolysis and transesterification.

Hydrolysis: The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to a tetrahedral intermediate that collapses to form the carboxylate salt.

For substrates like dimethyl glutarate, hydrolysis can be effectively catalyzed by strong acidic cation exchange resins, allowing for high yields of the corresponding dicarboxylic acid. d-nb.inforesearchgate.netmdpi.com It is important to note that under harsh basic or acidic conditions, the N-benzamido group may also undergo hydrolysis, leading to a mixture of products.

Transesterification: This process involves the conversion of the methyl esters to other esters by reaction with an alcohol in the presence of an acid or base catalyst. The mechanism is similar to hydrolysis, with an alcohol acting as the nucleophile instead of water. This reaction is typically an equilibrium process, and can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. acs.orgnih.gov

| Reaction | Reagents and Conditions | Product | Notes |

| Hydrolysis | H₃O⁺ or OH⁻, heat | (R)-2-benzamidopentanedioic acid | Potential for concurrent amide hydrolysis. |

| Transesterification | R'OH, H⁺ or R'O⁻ | (R)-dialkyl 2-benzamidopentanedioate | Equilibrium-driven reaction. |

Reactions at the N-Benzamido Moiety

The N-benzamido group, a secondary amide, is generally stable but can undergo hydrolysis or reduction under specific conditions.

Hydrolysis: The amide bond can be cleaved under strong acidic or basic conditions, typically requiring more forcing conditions than ester hydrolysis. harvard.edulibretexts.org This reaction would yield (R)-dimethyl 2-aminopentanedioate and benzoic acid. The rate of hydrolysis can be influenced by the electronic properties of the benzoyl group. harvard.edu Enzymatic hydrolysis using acylases can also be a highly selective method for cleaving N-acyl amino acids, often with high enantioselectivity. harvard.edu

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) to form the corresponding secondary amine. Common reagents for this transformation include strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net However, LiAlH₄ will also reduce the ester groups to alcohols. More selective reducing agents, such as borane (B79455) (BH₃), might offer a pathway to reduce the amide while leaving the esters intact, although careful control of reaction conditions would be necessary. nih.govnih.gov Nickel-catalyzed reductions have also been shown to be effective for secondary amides in the presence of esters. acs.org

| Reaction | Reagents and Conditions | Product | Notes |

| Hydrolysis | Strong H⁺ or OH⁻, heat | (R)-dimethyl 2-aminopentanedioate + Benzoic acid | Generally requires harsher conditions than ester hydrolysis. |

| Reduction | LiAlH₄ then H₂O | (R)-2-(benzylamino)pentane-1,5-diol | Both amide and esters are reduced. |

| Selective Reduction | e.g., NiCl₂(dme), PhSiH₃ | (R)-dimethyl 2-(benzylamino)pentanedioate | Potential for selective amide reduction. acs.org |

Stereoselective Transformations at the α-Carbon Center

The α-carbon of this compound is activated by the adjacent ester and N-benzamido groups, making it amenable to stereoselective transformations.

Alkylation: Deprotonation of the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate an enolate. polyu.edu.hkyoutube.com This enolate can then react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. Maintaining the stereochemical integrity at the α-carbon is a key challenge, as racemization can occur through the planar enolate intermediate. The use of chiral auxiliaries or catalysts can promote enantioselective alkylation. youtube.comrsc.orgresearchgate.net

Aldol (B89426) and Mannich-type Reactions: The enolate generated from this compound can also participate in aldol-type additions to aldehydes and ketones, or in Mannich-type reactions with imines, to create more complex molecular architectures. Asymmetric catalysis of these reactions is a well-developed field, offering routes to products with high diastereoselectivity and enantioselectivity.

| Reaction | Reagents and Conditions | Product | Notes |

| α-Alkylation | 1. LDA, -78°C; 2. R-X | (R)-dimethyl 2-alkyl-2-benzamidopentanedioate | Risk of racemization. Stereocontrol is crucial. polyu.edu.hk |

| Aldol Addition | 1. Base; 2. R'CHO; 3. H₂O | β-hydroxy-α-(benzamido) diester derivative | Creates a new stereocenter. |

Cyclization and Ring-Forming Reactions Utilizing the Pentanedioate (B1230348) Backbone

The 1,5-dicarbonyl nature of the pentanedioate backbone allows for intramolecular cyclization reactions.

Dieckmann Condensation: In the presence of a strong base, such as sodium ethoxide, an intramolecular Claisen condensation known as the Dieckmann condensation can occur. nih.govnih.govrsc.org This reaction would involve the formation of an enolate at one of the α-carbons, followed by attack on the other ester carbonyl, leading to the formation of a six-membered ring, a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester could yield a substituted cyclopentanone.

Pyroglutamate (B8496135) Formation: Derivatives of glutamic acid are known to undergo intramolecular cyclization to form pyroglutamic acid derivatives (a lactam). harvard.eduacs.orgrsc.orgnih.gov In the case of this compound, if one of the ester groups is selectively hydrolyzed to a carboxylic acid, intramolecular cyclization with the N-benzamido group could potentially be induced, although this is less common than cyclization involving the α-amino group. A more likely pathway to a lactam would involve hydrolysis of the benzamido group to the free amine, followed by cyclization with one of the ester groups.

| Reaction | Reagents and Conditions | Product | Notes |

| Dieckmann Condensation | NaOR', R'OH | Cyclic β-keto ester | Forms a six-membered ring. nih.gov |

| Lactam Formation | 1. Selective hydrolysis; 2. Dehydration | Pyroglutamate derivative | Typically involves the α-amino group. nih.gov |

Application in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. Derivatives of amino acids are common substrates in MCRs.

Ugi Reaction: If the N-benzamido group were to be hydrolyzed to the primary amine, the resulting (R)-dimethyl 2-aminopentanedioate could serve as the amine component in the Ugi four-component reaction. youtube.comnih.gov This reaction, involving an aldehyde, an isocyanide, and a carboxylic acid, would lead to the formation of a complex α-acylamino amide derivative.

While the intact this compound is unlikely to participate directly in most common MCRs as the primary amine component, its structural motifs could be incorporated into novel MCR strategies.

Exploration of Novel Reaction Pathways and Catalytic Systems

Modern catalysis offers a plethora of opportunities for the selective functionalization of molecules like this compound.

C-H Activation/Functionalization: The pentanedioate backbone possesses multiple C-H bonds that could be targets for catalytic C-H activation. Transition metal catalysts (e.g., palladium, rhodium, iridium) could direct the functionalization of these positions, allowing for the introduction of new substituents without pre-functionalization.

Asymmetric Catalysis: Chiral catalysts, including transition metal complexes and organocatalysts, could be employed to control the stereochemical outcome of various transformations. For instance, enantioselective catalytic systems could be used for the alkylation of the α-carbon or for conjugate addition reactions if an α,β-unsaturated derivative were to be synthesized. The development of new catalytic systems for the selective transformation of glutamic acid derivatives is an active area of research.

R Dimethyl 2 Benzamidopentanedioate As a Versatile Chiral Building Block

Construction of Architecturally Complex Organic Molecules

The rigid stereochemical framework of (R)-dimethyl 2-benzamidopentanedioate makes it an invaluable starting material for the asymmetric synthesis of architecturally complex organic molecules. The benzamido group not only protects the amine but also influences the stereochemical outcome of reactions at adjacent positions. Synthetic chemists leverage the diester functionality for various transformations, including selective hydrolysis, reduction, and carbon-carbon bond formation.

One notable application is in the synthesis of macrocyclic compounds. The pentanedioate (B1230348) backbone can be extended and cyclized to form large ring structures with defined stereochemistry. The ester groups provide convenient handles for intramolecular reactions, leading to the formation of complex polycyclic systems. Research in this area has demonstrated the ability to construct intricate molecular scaffolds that are otherwise difficult to access through traditional synthetic routes.

| Intermediate | Transformation | Resulting Scaffold |

| This compound | Selective hydrolysis and functionalization | Chiral diacid monoester |

| Chiral diacid monoester | Intramolecular amidation | Macrocyclic lactam |

| Macrocyclic lactam | Further functional group manipulation | Polycyclic alkaloid precursor |

Synthetic Intermediates for Natural Product Synthesis

The enantiopure nature of this compound makes it an ideal precursor for the total synthesis of various natural products. Its structural similarity to glutamic acid allows for its incorporation into synthetic pathways targeting amino acid-derived natural products.

A key example is its use in the synthesis of certain alkaloids and polyketides. By strategically modifying the ester and amide functionalities, chemists can introduce new stereocenters and build up the carbon skeleton of the target natural product. For instance, the selective reduction of one ester group to an alcohol, followed by further transformations, can lead to the formation of chiral fragments that are subsequently assembled into the final natural product. While specific, high-profile total syntheses starting directly from this compound are not extensively documented in readily available literature, its role as a derivative of the chiral pool mainstay, glutamic acid, implies its potential in numerous synthetic endeavors.

Precursor for Unnatural Amino Acids and Peptidomimetic Scaffolds

The demand for novel amino acids with tailored properties for drug discovery and materials science has driven the development of synthetic routes to non-proteinogenic amino acids. This compound serves as a valuable starting point for the synthesis of α- and γ-substituted amino acid derivatives. The benzamido group provides robust protection during synthetic manipulations, and the diester allows for differential functionalization.

Furthermore, this compound is utilized in the design and synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The glutamic acid-like scaffold of this compound can be incorporated into peptide sequences or used to create novel backbone structures that mimic peptide turns and helices.

| Starting Material | Synthetic Target | Application |

| This compound | α-Substituted glutamic acid analogs | Probes for enzyme mechanism studies |

| This compound | γ-Lactams | Constrained peptide mimics |

| This compound | Peptidomimetic scaffolds | Development of therapeutic agents |

Development of Chiral Ligands and Organocatalysts

The field of asymmetric catalysis heavily relies on the availability of enantiomerically pure ligands and organocatalysts. The chiral scaffold of this compound can be elaborated into novel chiral ligands for transition-metal-catalyzed reactions. For example, the ester groups can be converted into phosphine (B1218219) or amine functionalities capable of coordinating to metal centers. The stereochemistry of the original molecule can then induce asymmetry in the catalytic transformations.

In organocatalysis, derivatives of this compound can be employed as chiral Brønsted acids or bases. The inherent chirality and the presence of functional groups that can be modified to tune acidity and steric bulk make it an attractive platform for the development of new catalysts for a variety of asymmetric reactions, including Michael additions and aldol (B89426) reactions.

Integration into Diverse Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a versatile precursor for the synthesis of a range of chiral heterocyclic systems. The functional groups on the molecule can participate in various cyclization reactions to form rings of different sizes and functionalities.

One common transformation is the conversion of the diester into a pyroglutamate (B8496135) derivative. Pyroglutamic acid and its analogs are important chiral building blocks in their own right and are found in numerous biologically active molecules. nih.govclockss.orggoogle.combenthamscience.com The synthesis of substituted pyroglutamates from this compound allows for the introduction of diversity at various positions of the heterocyclic ring. Additionally, the pentanedioate chain can be manipulated to form other heterocyclic structures, such as piperidines and azepanes, which are prevalent motifs in medicinal chemistry. The stereocenter from the parent molecule is retained throughout these transformations, providing access to enantiomerically enriched heterocyclic compounds.

Advanced Derivatization and Analog Development Based on R Dimethyl 2 Benzamidopentanedioate

Modification of the Benzoyl Group

The benzoyl group of (R)-dimethyl 2-benzamidopentanedioate is a prime target for modification to modulate the compound's electronic and steric properties, which can significantly influence its biological interactions. A variety of substituents can be introduced onto the aromatic ring to probe interactions with biological targets and improve pharmacokinetic profiles.

Research on analogous N-benzoyl amino esters has demonstrated the feasibility of synthesizing a range of derivatives with diverse functionalities on the benzoyl moiety. scielo.org.mx These modifications are typically achieved by coupling a substituted benzoic acid derivative with the amino group of the glutamate (B1630785) diester. Common strategies involve the use of peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). scielo.org.mx

The following table summarizes representative modifications of the benzoyl group on analogous N-benzoyl-glutamate diesters and related amino acid derivatives.

| Modification | Synthetic Strategy | Potential Impact |

| Introduction of a para-methylamino group | One-pot benzylation and methylation of a para-amino precursor, followed by debenzylation. nih.govresearchgate.net | Enhanced hydrogen bonding potential and altered electronic properties. |

| Substitution with electron-donating or electron-withdrawing groups | Coupling of the glutamate diester with a correspondingly substituted benzoic acid using standard peptide coupling reagents. scielo.org.mx | Modulation of the amide bond's reactivity and the compound's overall electronic character. |

| Introduction of N-acetyl groups | Reductive amination of a substituted aniline (B41778) with a suitable aldehyde, followed by acetylation. nih.gov | Increased steric bulk and potential for altered metabolic stability. |

These examples underscore the chemical tractability of the benzoyl group for derivatization, offering a pathway to a diverse library of analogs with potentially enhanced biological activities.

Functionalization of the Pentanedioate (B1230348) Chain

The pentanedioate backbone of this compound provides another avenue for structural diversification. Modifications along this chain can influence the molecule's conformation, polarity, and ability to interact with biological targets.

One common approach to functionalizing the pentanedioate chain of glutamic acid derivatives is through electrophilic substitution at the C4 position. For instance, hydroxylation of N-protected pyroglutamates, which are cyclic derivatives of glutamic acid, can be achieved using reagents like 3-phenyl-N-phenylsulfonyl oxaziridine (B8769555). beilstein-journals.org This stereospecific reaction introduces a hydroxyl group, which can serve as a handle for further modifications or directly impact biological activity. Similarly, bromination of N-phthaloyl-L-glutamic acid at the C4 position, followed by methanolysis, yields a mixture of diastereomeric 4-bromo-glutamic acid derivatives. beilstein-journals.org The bromine atom can then be displaced by various nucleophiles to introduce a range of functionalities.

Ring-opening reactions of N-protected pyroglutamates offer a versatile method for introducing diverse functional groups at the γ-position of the glutamic acid backbone. The use of heteronucleophiles, such as amines and alcohols, allows for the synthesis of a wide array of amides and esters. doi.org This strategy can be performed on a solid support, facilitating the generation of libraries of glutamic acid derivatives. doi.org

The following table outlines key functionalization strategies for the pentanedioate chain of glutamic acid and its derivatives.

| Functionalization Strategy | Reagents and Conditions | Resulting Derivative |

| Electrophilic Hydroxylation | 3-phenyl-N-phenylsulfonyl oxaziridine with a lithium enolate of an N-protected pyroglutamate (B8496135). beilstein-journals.org | 4-hydroxy-glutamic acid derivative. |

| Electrophilic Bromination | Bromination of N-phthaloyl-L-glutamic acid followed by methanolysis. beilstein-journals.org | 4-bromo-glutamic acid derivative. |

| Nucleophilic Ring-Opening of Pyroglutamate | Various amines or alcohols, sometimes with a catalyst like KCN. doi.org | γ-amides or γ-esters of glutamic acid. |

| Esterification | Reaction of poly(L-glutamic acid) with an alcohol using carbodiimide (B86325) coupling. escholarship.org | Poly(glutamate esters) with modified side chains. |

These methodologies provide a robust toolkit for tailoring the properties of the pentanedioate chain, enabling the exploration of new chemical space and the development of analogs with novel biological profiles.

Synthesis of Conformationally Constrained Analogs

Restricting the conformational flexibility of this compound can lead to analogs with enhanced potency and selectivity for their biological targets. A primary strategy for achieving this is through the synthesis of cyclic derivatives, most notably those based on the pyroglutamic acid scaffold.

Pyroglutamic acid, a five-membered lactam, is a conformationally constrained analog of glutamic acid. The synthesis of pyroglutamic acid derivatives often begins with the cyclization of N-protected glutamic acid or glutamine precursors. thieme-connect.de For example, N-protected glutamic acid anhydrides can be treated with dicyclohexylamine (B1670486) (DCHA) to catalyze the formation of the pyroglutamate ring. thieme-connect.de This approach provides a straightforward route to a rigidified core structure.

Further functionalization of the pyroglutamate ring can be achieved through various synthetic methods. Alkylation of the lithium enolate of an N-protected pyroglutamic ester at the C4 position is a common method for introducing substituents. clockss.org Additionally, multicomponent reactions, such as the Ugi reaction, can be employed for the synthesis of quaternary, α-substituted pyroglutamic acids. clockss.org The Michael addition of glycine (B1666218) derivatives to α,β-unsaturated reagents also provides a pathway to substituted pyroglutamate precursors. researchgate.net

The following table summarizes methods for the synthesis of conformationally constrained pyroglutamic acid-based analogs.

| Synthetic Approach | Key Transformation | Type of Constraint |

| Cyclization of N-protected glutamic acid | Intramolecular amide bond formation. thieme-connect.de | Formation of a five-membered lactam ring. |

| Alkylation of pyroglutamate enolates | C-C bond formation at the C4 position. clockss.org | Introduction of substituents on the rigid ring. |

| Ugi Multicomponent Reaction | Formation of an α-amidoamide from a β-keto acid. clockss.org | Synthesis of α-quaternary pyroglutamates. |

| Michael Addition | Addition of a glycine ketimine ester to an α,β-unsaturated ketone. researchgate.net | Formation of a substituted pyrrolidine (B122466) precursor to pyroglutamates. |

By employing these synthetic strategies, the flexible pentanedioate chain of this compound can be locked into a more defined three-dimensional structure, which is crucial for optimizing interactions with specific biological targets.

Preparation of Bioconjugates and Chemically Tagged Derivatives

The development of bioconjugates and chemically tagged derivatives of this compound is essential for studying its biological fate, identifying its molecular targets, and creating targeted therapeutic agents. These modifications involve the attachment of a larger biomolecule (like a protein or peptide) or a smaller chemical tag (like a fluorophore or biotin).

A versatile approach for creating chemically tagged derivatives involves the genetic incorporation of an ester-containing glutamic acid analog, such as L-glutamic acid γ-benzyl ester (BnE), into a protein. nih.govrsc.org This genetically encoded handle can then be chemically modified. For example, the ester can react with hydrazine (B178648) or hydroxylamine (B1172632) to form an acyl hydrazide or a hydroxamic acid, respectively. nih.govrsc.org Acyl hydrazides are particularly useful as they can participate in bioorthogonal conjugation reactions. nih.govrsc.org

More traditional bioconjugation strategies often target the carboxylic acid or amino groups of amino acid derivatives. The carboxylic acid moieties of the pentanedioate chain can be activated and coupled with amine-containing molecules to form stable amide bonds. nih.gov Conversely, if the benzoyl group is modified to contain a reactive handle, it can be used for conjugation. For instance, an azide (B81097) group can be introduced, which can then undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with a BCN-containing molecule for efficient conjugation. rsc.org

The following table outlines several strategies for the preparation of bioconjugates and chemically tagged derivatives.

| Conjugation Strategy | Reactive Handle | Bioorthogonal Reaction |

| Genetically encoded ester | L-glutamic acid γ-benzyl ester. nih.govrsc.org | Formation of acyl hydrazide for subsequent conjugation. |

| Side-chain modification | Activation of carboxylic acid groups. nih.gov | Amide bond formation with amine-containing biomolecules. |

| Isothiocyanate conjugation | Isothiocyanate group on the linker. rsc.org | Reaction with primary amines on a biomolecule. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide group on the derivative and a strained alkyne (e.g., BCN) on the biomolecule. rsc.org | Formation of a stable triazole linkage. |

These methods provide a powerful means to attach this compound to a variety of molecular entities, enabling a broad range of biological and therapeutic applications.

Isotopic Labeling for Mechanistic and Analytical Applications

Isotopic labeling is an indispensable tool for elucidating the metabolic fate, mechanism of action, and for quantitative analysis of this compound and its derivatives. By replacing one or more atoms with their heavier, non-radioactive isotopes (e.g., 2H, 13C, 15N), the compound can be tracked and quantified in complex biological matrices using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Stable isotope labeling can be employed in metabolic flux analysis to trace the pathways through which the compound is metabolized. wikipedia.org For example, by using a 13C-labeled version of the glutamic acid backbone, researchers can follow the incorporation of these labeled carbons into downstream metabolites. pnas.org This provides valuable insights into the compound's stability and metabolic transformations within a biological system.

For quantitative analysis, a stable isotope-labeled version of the compound can be used as an internal standard in mass spectrometry-based assays. nih.gov This approach, known as chemical isotope labeling (CIL), involves derivatizing the analyte and a standard with 12C- and 13C-containing reagents, respectively. acs.org The resulting mass shift allows for accurate quantification of the analyte in complex mixtures.

In NMR spectroscopy, isotopic labeling is used to enhance signal sensitivity and to simplify complex spectra. nih.gov For instance, 13C and 15N labeling can be used to resolve overlapping proton signals and to enable the use of heteronuclear NMR experiments for structural and dynamic studies.

The following table summarizes the applications of isotopic labeling in the study of this compound and related compounds.

| Isotope | Analytical Technique | Application |

| 13C | Mass Spectrometry (MS) | Metabolic flux analysis, quantitative proteomics. pnas.org |

| 13C, 15N | Nuclear Magnetic Resonance (NMR) | Structural and dynamic studies of biomolecular interactions. nih.gov |

| 2H (Deuterium) | Mass Spectrometry (MS) | Tracing metabolic pathways and determining reaction mechanisms. wikipedia.org |

| 13C, 15N | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative profiling of metabolites in complex samples. acs.org |

The strategic use of isotopic labeling provides a powerful and versatile approach to gain a deeper understanding of the biological properties of this compound and its derivatives at the molecular level.

Computational and Theoretical Chemistry Studies of R Dimethyl 2 Benzamidopentanedioate

Conformational Analysis and Stereochemical Implications

Conformational analysis is a fundamental computational study to determine the three-dimensional arrangements of a molecule that are energetically favorable. For (R)-dimethyl 2-benzamidopentanedioate, this analysis would focus on the rotation around its single bonds to identify stable conformers and the energy barriers between them. The stereochemistry of the chiral center is a critical factor influencing the conformational landscape.

The primary rotatable bonds in this compound include the bond connecting the benzamido group to the chiral carbon, the bonds within the pentanedioate (B1230348) chain, and the bonds of the methoxy (B1213986) groups. A systematic conformational search would be performed using molecular mechanics or quantum mechanical methods to scan the potential energy surface.

Interactive Data Table: Predicted Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) (°) | Relative Energy (kcal/mol) | Predicted Population (%) |

| A | -65.2 | 0.00 | 45.2 |

| B | 178.5 | 0.85 | 25.1 |

| C | 60.1 | 1.50 | 15.5 |

| D | -150.8 | 2.10 | 14.2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure and Reactivity Predictions

The electronic structure of this compound can be investigated using quantum chemistry calculations, such as Density Functional Theory (DFT). These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the calculation of the electrostatic potential (ESP) map would reveal the electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl oxygens are expected to be electron-rich, while the carbonyl carbons and the amide proton would be electron-poor.

Interactive Data Table: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the transition states of chemical reactions. For this compound, this could involve studying its hydrolysis, amidation, or other reactions of interest.

Transition state theory would be employed to locate the transition state structures connecting reactants and products on the potential energy surface. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

For example, a study on the alkaline hydrolysis of the ester groups would involve modeling the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The calculations would provide the geometry of the tetrahedral intermediate and the subsequent transition state for the departure of the methoxy group.

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules over time. These simulations provide a dynamic picture of the molecule's behavior, complementing the static information obtained from quantum mechanical calculations.

In an MD simulation, the molecule would be placed in a box of solvent molecules (e.g., water, ethanol), and the trajectories of all atoms would be calculated by solving Newton's equations of motion. This allows for the study of solvation effects on the molecule's conformation and dynamics. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute.

MD simulations are also instrumental in studying intermolecular interactions, such as hydrogen bonding and van der Waals forces. For example, the interaction of this compound with a biological target, such as an enzyme's active site, could be simulated to understand binding modes and affinities.

Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific biological activity for this compound is presumed here, a hypothetical QSAR study can be outlined for the design of analogs with desired properties.

A QSAR study would begin with a dataset of structurally related compounds and their experimentally measured biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a QSAR model that correlates the descriptors with the biological activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent or selective compounds.

Interactive Data Table: Hypothetical QSAR Model for a Series of Analogs

| Descriptor | Coefficient |

| LogP (Hydrophobicity) | 0.45 |

| Molar Refractivity (Steric) | 0.12 |

| LUMO Energy (Electronic) | -0.25 |

| Dipole Moment (Electronic) | 0.08 |

Note: The data in this table is hypothetical and for illustrative purposes. The equation for the hypothetical QSAR model would be: Biological Activity = c + 0.45LogP + 0.12Molar Refractivity - 0.25LUMO Energy + 0.08Dipole Moment.

Sophisticated Spectroscopic and Chromatographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of (R)-dimethyl 2-benzamidopentanedioate, providing detailed information about the connectivity and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental data. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns (multiplicities). The ¹³C NMR spectrum, typically proton-decoupled, shows the number of unique carbon environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Cα-H | ~4.8 | dd | ~53 |

| Cβ-H₂ | ~2.2 - 2.4 | m | ~28 |

| Cγ-H₂ | ~2.5 | t | ~30 |

| C1-OCH₃ | ~3.7 | s | ~52 |

| C5-OCH₃ | ~3.6 | s | ~51 |

| N-H | ~7.0 | d | - |

| Benzoyl-H (ortho) | ~7.8 | d | ~129 |

| Benzoyl-H (meta) | ~7.5 | t | ~127 |

| Benzoyl-H (para) | ~7.6 | t | ~132 |

| C=O (Amide) | - | - | ~167 |

| C=O (C1-Ester) | - | - | ~172 |

| C=O (C5-Ester) | - | - | ~173 |

Note: Predicted values are based on analogous N-benzoyl amino acid esters. Actual values may vary.

Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities and confirm assignments. science.gov

COSY (Correlation Spectroscopy): This experiment maps proton-proton couplings, revealing which protons are adjacent to one another. For instance, a cross-peak between the Cα-H and the Cβ-H₂ signals would confirm their connectivity. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. docbrown.info It would be used to definitively assign the ¹³C signals for each protonated carbon (Cα, Cβ, Cγ, and the two OCH₃ groups) by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular backbone. docbrown.info Key HMBC correlations would include the N-H proton to the amide carbonyl carbon and the benzoyl ipso-carbon, and the methyl ester protons to their respective ester carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for stereochemical elucidation, as it shows correlations between protons that are close in space, irrespective of their bonding connectivity. A key NOE would be observed between the N-H proton and the Cα-H, which helps to define the local conformation around the chiral center.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the molecular formula of this compound by providing a highly accurate mass measurement. The expected exact mass can be calculated from its molecular formula, C₁₄H₁₇NO₅. sigmaaldrich.com

Using electrospray ionization (ESI), the compound is expected to be detected as a protonated molecule, [M+H]⁺.

Table 2: HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₈NO₅⁺ | 280.1180 |

The experimentally measured mass is typically within a few parts per million (ppm) of the calculated value, which provides strong evidence for the correct elemental composition. Tandem mass spectrometry (MS/MS) experiments can further confirm the structure by analyzing fragmentation patterns, which would likely involve the loss of the methoxy (B1213986) groups (-OCH₃) and cleavage of the amide bond.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, and it is most commonly determined using chiral chromatography. Both HPLC and GC can be employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. yakhak.orgsigmaaldrich.com The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For N-acyl amino acid esters, polysaccharide-based CSPs are often effective. yakhak.org

Table 3: Representative Chiral HPLC Method

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

Chiral Gas Chromatography (GC): For GC analysis, the compound must be sufficiently volatile and thermally stable. researchgate.netnih.gov While some amino acid esters can be analyzed directly, derivatization might be necessary. The separation is performed on a capillary column coated with a chiral stationary phase. uni-muenchen.de

Table 4: Representative Chiral GC Method

| Parameter | Condition |

|---|---|

| Column | Chirasil®-Val (L-valine-tert-butylamide polysiloxane) |

| Carrier Gas | Helium |

| Temperature Program | Initial temp. 150 °C, ramp to 220 °C at 2 °C/min |

In both techniques, the enantiomeric excess (e.e.) is calculated by comparing the peak areas of the two enantiomers.

X-ray Diffraction Analysis for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map, revealing the precise spatial arrangement of every atom in the molecule and in the crystal lattice.

For this compound, a successful crystallographic analysis would provide:

Unambiguous determination of the (R) configuration at the Cα chiral center by using anomalous dispersion effects, typically referenced by the Flack parameter.

Precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Information on intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H group and carbonyl oxygens) and π-stacking (between benzoyl rings), which dictate the crystal packing.

While no public crystal structure for this specific compound is available, analysis of similar N-benzoyl amino acid derivatives often reveals extensive hydrogen-bonding networks that influence their solid-state properties.

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the stereochemical features of the molecule in solution.

For N-benzoyl amino acid derivatives, the electronic transitions associated with the benzoyl chromophore are perturbed by the chiral center. This gives rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. Based on studies of similar compounds, this compound is expected to exhibit specific Cotton effects. rsc.orgrsc.org For instance, an N-benzoyl derivative of an (R)-amino acid would be expected to show a CD spectrum that is a mirror image of its (S)-enantiomer. The amplitude of the CD signal is also proportional to the enantiomeric purity of the sample.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," confirming the presence of specific functional groups.

Table 5: Characteristic IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Amide N-H bond stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Benzene ring C-H stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | C-H stretching of CH₂ and CH₃ groups |

| C=O Stretch (Ester) | 1730 - 1750 | Carbonyl stretching of the two methyl esters |

| C=O Stretch (Amide I) | 1640 - 1680 | Primarily C=O stretching of the amide group |

| C=C Stretch (Aromatic) | 1580 - 1600 | Benzene ring C=C bond stretching |

| N-H Bend (Amide II) | 1510 - 1550 | Coupled N-H bending and C-N stretching |

The IR spectrum would likely show strong absorptions for the carbonyl (C=O) and N-H stretching modes. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide strong signals for the aromatic ring C=C stretching vibrations. nih.gov Together, these techniques provide a comprehensive vibrational profile of the molecule, confirming its structural integrity.

Emerging Research Frontiers and Future Perspectives

Innovation in Asymmetric Catalysis for Related Compounds

The efficient synthesis of enantiomerically pure compounds like (R)-dimethyl 2-benzamidopentanedioate heavily relies on the ever-evolving field of asymmetric catalysis. Recent progress in this area is paving the way for more sustainable and selective methods for producing stereodefined glutamic acid analogs.

Key Developments:

Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. These small organic molecules offer a metal-free alternative to traditional catalysts, often providing high levels of stereocontrol in the synthesis of amino acid precursors.

Transition Metal Catalysis: Chiral copper complexes have shown significant promise in the catalytic asymmetric 1,4-addition of glycine (B1666218) derivatives to alkylidene malonates. This methodology provides a direct route to 3-substituted glutamic acid derivatives with high yields and excellent stereoselectivities.

Biocatalysis: The use of enzymes, such as aminotransferases, offers a highly selective and environmentally benign approach to the synthesis of chiral amino acids. Directed evolution and enzyme engineering are continuously expanding the substrate scope and enhancing the catalytic efficiency of these biocatalysts.

Chiral Aldehyde Catalysis: Inspired by biological processes, chiral BINOL-derived aldehydes have been developed as effective catalysts for the asymmetric functionalization of N-unprotected amino acid esters. This approach allows for the stereoselective formation of carbon-carbon bonds at the α-position of the amino acid.

These advancements in asymmetric catalysis are crucial for the efficient and scalable production of this compound and a diverse array of its structural analogs, opening new avenues for their application in various scientific disciplines.

Exploration of Novel Synthetic Applications Beyond Current Paradigms

While traditionally viewed as a protected amino acid derivative, the synthetic utility of this compound and related chiral building blocks is expanding into new and exciting territories.

Researchers are exploring the use of such compounds as scaffolds for the synthesis of complex heterocyclic systems and conformationally constrained peptide mimics. The defined stereochemistry at the α-carbon provides a powerful tool for controlling the three-dimensional architecture of the target molecules, which is critical for their biological activity. For instance, glutamic acid analogs are being incorporated into macrocyclic peptides to modulate their binding affinity and selectivity for protein-protein interaction targets.

Furthermore, the dicarboxylic ester functionality offers multiple points for chemical modification, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery. The development of divergent synthetic strategies, where a common intermediate can be transformed into a variety of structurally distinct products, is a key focus in this area.

Design of Next-Generation Chiral Building Blocks

The demand for novel molecular entities with precisely controlled three-dimensional structures is driving the design and synthesis of new generations of chiral building blocks derived from glutamic acid. The focus is on creating analogs with enhanced or novel properties that can be readily incorporated into larger molecules.

Design Strategies Include:

Conformational Constraint: Introducing cyclic or spirocyclic scaffolds into the glutamic acid backbone to limit conformational flexibility. This can lead to increased receptor binding affinity and selectivity.

Introduction of Additional Functional Groups: Incorporating new reactive sites or functional groups to enable novel chemical transformations or to introduce specific molecular recognition motifs.

Orthogonal Protection Strategies: Developing protecting group schemes that allow for the selective manipulation of different functional groups within the molecule, facilitating complex, multi-step syntheses.

These next-generation building blocks are not only valuable tools for medicinal chemistry but also for the construction of functional materials and molecular probes.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique stereochemical and functional properties of glutamic acid derivatives are increasingly being leveraged in the field of materials science, leading to the development of novel functional materials.

One promising area is the use of chiral glutamic acid derivatives to functionalize inorganic surfaces. By covalently attaching these molecules to nanoparticles or other solid supports, it is possible to create chiral stationary phases for enantioselective separations or to induce chirality in the inorganic material itself. For example, chiral silicon nanoparticles functionalized with glutamic acid have demonstrated the ability to discriminate between enantiomers through fluorescence recognition.

Furthermore, the self-assembly properties of glutamic acid-based molecules are being explored for the creation of soft materials such as gels and liquid crystals. The chirality of the building blocks can direct the formation of helical or other complex supramolecular structures with unique optical or electronic properties. Poly-γ-benzyl-L-glutamate, a derivative of the L-enantiomer, is a well-known example of a polymer that forms a helical structure and is used as an alignment medium in NMR spectroscopy.

Challenges and Opportunities in the Synthesis of Stereodefined Glutamic Acid Analogs

Despite significant progress, the synthesis of stereodefined glutamic acid analogs presents ongoing challenges that also represent opportunities for future innovation.

Current Challenges:

Stereocontrol: Achieving high levels of stereoselectivity in the creation of multiple chiral centers remains a significant hurdle. Many synthetic routes produce mixtures of diastereomers that can be difficult to separate.

Scalability: Many of the elegant synthetic methods developed in academic laboratories are not readily scalable for industrial production due to the use of expensive reagents, harsh reaction conditions, or complex purification procedures.

Functional Group Compatibility: The presence of multiple functional groups in glutamic acid analogs requires careful planning of protecting group strategies to avoid unwanted side reactions.

Future Opportunities:

Development of Novel Catalytic Systems: The discovery of new and more efficient catalysts for asymmetric synthesis will be critical for overcoming the current limitations in stereocontrol and scalability.

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of these compounds.

Computational Chemistry: The use of computational modeling and theoretical calculations can aid in the design of new synthetic routes and in understanding the mechanisms of stereoselective reactions, thereby accelerating the development of new synthetic methodologies.

Addressing these challenges will be key to unlocking the full potential of this compound and other stereodefined glutamic acid analogs in both academic research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.